molecular formula C6H4F3N3O4 B8006883 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8006883
M. Wt: 239.11 g/mol
InChI Key: ZJGVOBIYGFGFNQ-UHFFFAOYSA-N
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Description

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound containing a pyrazole ring substituted with a nitro group, a trifluoroethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-nitro-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrazole-4-carboxylic acid: Lacks the trifluoroethyl group but shares the pyrazole and nitro functionalities.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group but contains the trifluoroethyl and carboxylic acid groups.

    3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group.

Uniqueness

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the nitro and trifluoroethyl groups, which impart distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential bioactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGVOBIYGFGFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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